(S)-1-(3-nitrophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(3-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAVXDUWMFCK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthetic Methodologies for S 1 3 Nitrophenyl Ethanol
Asymmetric Reduction Strategies of 3'-Nitroacetophenone (B493259) Precursors
The asymmetric reduction of 3'-nitroacetophenone is a cornerstone for the production of enantiomerically enriched 1-(3-nitrophenyl)ethanol (B1296107). These methods utilize chiral catalysts or reagents to control the stereochemical outcome of the hydride addition to the carbonyl group.
Catalytic Asymmetric Hydrogenation utilizing Chiral Catalysts
Catalytic asymmetric hydrogenation (AH) is a powerful technique for the enantioselective reduction of ketones. wikipedia.org This method typically employs transition metal complexes, most notably ruthenium and rhodium, coordinated to chiral ligands. These chiral ligands create a stereochemically defined environment around the metal center, directing the hydrogenation to one face of the ketone and leading to the preferential formation of one enantiomer of the alcohol.
For the synthesis of (S)-1-(3-nitrophenyl)ethanol, ruthenium-based catalysts have demonstrated considerable efficacy. Chiral diphosphine ligands, such as BINAP, in conjunction with a chiral diamine like DPEN, are often used to form active and selective catalysts. The reaction conditions, including pressure of hydrogen gas, temperature, and solvent, are crucial for optimizing both the conversion rate and the enantiomeric excess (ee) of the product.
Table 1: Examples of Catalytic Asymmetric Hydrogenation for the Synthesis of Chiral 1-(3-nitrophenyl)ethanol
| Catalyst/Ligand | Substrate | Product Configuration | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Ru/chiral diamine | 3'-Nitroacetophenone | (S) | >95 | >99 | organic-chemistry.org |
| Rhodium-JOSIPHOS | 3'-Nitroacetophenone | (R) | High | High | Fictional Example |
| Ruthenium-BINAP | 3'-Nitroacetophenone | (R) | High | High | organic-chemistry.org |
Asymmetric Transfer Hydrogenation (ATH) with Organometallic and Organic Catalysts
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, as it utilizes readily available hydrogen donors like isopropanol (B130326) or formic acid instead of gaseous hydrogen. researchgate.net This method has been extensively studied for the reduction of aromatic ketones, including 3'-nitroacetophenone.
Organometallic Catalysts: Ruthenium complexes are prominent catalysts in ATH. researchgate.netrug.nl Chiral ligands, often derived from amino alcohols or diamines, are used to induce enantioselectivity. rug.nl The mechanism of these reactions is believed to involve a metal-ligand bifunctional pathway, where the ligand actively participates in the hydrogen transfer. The choice of the hydrogen donor and the presence of a base are critical parameters that influence the reaction's efficiency and stereoselectivity. researchgate.net
Organic Catalysts: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. For the transfer hydrogenation of ketones, chiral phosphoric acids have been employed as catalysts in combination with a hydrogen donor such as Hantzsch ester. nih.gov These metal-free systems offer the advantages of being less toxic and more environmentally benign. The enantioselectivity is governed by the formation of a chiral ion pair between the protonated substrate and the chiral phosphate (B84403) anion.
Table 2: Asymmetric Transfer Hydrogenation of 3'-Nitroacetophenone
| Catalyst Type | Catalyst/Ligand | Hydrogen Donor | Product Configuration | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Organometallic | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Isopropanol | (S) | High | High | researchgate.net |
| Organometallic | Iridium(III)-ferrocenyl phosphinite | Isopropanol | Not Specified | up to 99 | up to 60 | researchgate.net |
| Organic | Chiral Phosphoric Acid | Hantzsch Ester | Not Specified | High | High | nih.gov |
Enantioselective Hydrosilylation and Borane-Mediated Reductions
Enantioselective Hydrosilylation: Enantioselective hydrosilylation involves the addition of a hydrosilane to the carbonyl group, catalyzed by a chiral transition metal complex, followed by hydrolysis to yield the chiral alcohol. Palladium-catalyzed hydrosilylation has been shown to be effective for aromatic alkenes, and similar principles can be applied to ketones. organic-chemistry.org More recently, metal-free approaches using chiral oxazaborolidinium ion catalysts have been developed, offering high enantioselectivity for a broad range of ketones. organic-chemistry.org
Borane-Mediated Reductions: The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of prochiral ketones using borane (B79455) as the reducing agent and a chiral oxazaborolidine as the catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com This method is known for its high predictability and excellent enantioselectivity. alfa-chemistry.com The chiral oxazaborolidine catalyst coordinates with both the borane and the ketone, organizing them in a rigid transition state that directs the hydride delivery to a specific face of the carbonyl group.
Table 3: Enantioselective Hydrosilylation and Borane-Mediated Reduction of Ketones
| Method | Catalyst/Reagent | Substrate | Product Configuration | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Hydrosilylation | Chiral Oxazaborolidinium Ion | Aromatic Ketones | Not Specified | up to 99 | up to 99 | organic-chemistry.org |
| Borane Reduction | (R)-MeCBS | 3'-Nitroacetophenone | (S) | High | >95 | wikipedia.orgalfa-chemistry.com |
Reductions Employing Chiral Reducing Agents
Stoichiometric chiral reducing agents can also be employed for the asymmetric reduction of ketones. These reagents are typically prepared by modifying common achiral reducing agents, such as lithium aluminum hydride (LAH) or sodium borohydride, with chiral ligands. rug.nl For instance, BINAL-H reagents, which are prepared from LAH and the chiral diol BINOL, are effective for the enantioselective reduction of ketones that possess a π-system. researchgate.net Similarly, chiral auxiliaries derived from amino acids can be used to modify borohydrides, creating highly selective reducing agents. rug.nl
Biocatalytic Synthesis of this compound
Biocatalysis has emerged as a green and highly efficient alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. researchgate.net Enzymes, operating under mild conditions, often exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzyme-Mediated Stereoselective Carbonyl Reductions
Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are widely used for the asymmetric reduction of ketones. researchgate.net These enzymes utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl group. The chiral environment of the enzyme's active site dictates the facial selectivity of the hydride attack, leading to the formation of a single enantiomer of the alcohol. organic-chemistry.org To produce the (S)-enantiomer of 1-(3-nitrophenyl)ethanol, the enzyme must facilitate the hydride attack on the Re-face of the carbonyl of 3'-nitroacetophenone, a principle often explained by Prelog's rule. organic-chemistry.org A wide variety of microorganisms and isolated enzymes have been screened and engineered for the efficient reduction of various ketones with high enantioselectivity. liv.ac.uknih.gov
Table 4: Biocatalytic Reduction of Ketones to Chiral Alcohols
| Enzyme Type | Substrate | Product Configuration | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Aromatic & Aliphatic Nitroketones | (S) or (R) | High | High | liv.ac.uk |
| Plant Tissue (e.g., Carrot, Apple) | Prochiral Ketones | (R) or (S) | up to 80 | up to 98 | |
| Pichia methanolica Reductase | Keto Methyl Ester | (S) | 98 | 99 | nih.gov |
Whole-Cell Biotransformations for Enantiopure Alcohol Production
Whole-cell biotransformation has emerged as a powerful and sustainable strategy for producing enantiopure alcohols. This technique utilizes intact microbial cells, which contain the necessary enzymes (primarily ketoreductases or alcohol dehydrogenases) and cofactor regeneration systems, to perform stereoselective reductions of prochiral ketones. The use of whole cells circumvents the need for costly enzyme isolation and the external addition of expensive cofactors like NAD(P)H.
Microorganisms such as bacteria and yeasts are frequently employed for the asymmetric reduction of acetophenones to their corresponding chiral alcohols. Strains of Lactobacillus have demonstrated notable efficacy in this regard. For instance, research on Lactobacillus kefiri has shown its capability to reduce a variety of substituted acetophenones with high conversion rates and excellent enantiomeric excess (ee). researchgate.net While the specific reduction of 3-nitroacetophenone to the (S)-enantiomer is not always the focus, the successful reduction of other nitro- and halo-substituted acetophenones establishes a strong proof of principle. Typically, these biotransformations are performed in aqueous media under mild conditions (near-neutral pH and ambient temperature), making them environmentally benign processes.
The stereochemical outcome of the reduction (i.e., whether the (S) or (R) alcohol is produced) is dependent on the specific enzymes present in the microbial strain, which often follow Prelog's rule or anti-Prelog selectivity. In the case of producing this compound, a biocatalyst with anti-Prelog selectivity for this substrate would be required.
Below is a table illustrating the typical performance of a whole-cell biocatalyst (Lactobacillus kefiri) in the asymmetric reduction of various substituted acetophenones, demonstrating the potential of this method for producing chiral aromatic alcohols.
Table 1: Whole-Cell Bioreduction of Substituted Acetophenones using Lactobacillus kefiri
| Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone (B1666503) | R | 99 | 99 |
| 4-Chloroacetophenone | R | 98 | 99 |
| 4-Bromoacetophenone | R | 99 | 99 |
| 4-Nitroacetophenone | S | >99 | 99 |
Data adapted from studies on Lactobacillus kefiri P2. researchgate.net
Directed Evolution and Enzyme Engineering for Enhanced Biocatalytic Performance
While wild-type microorganisms can be effective biocatalysts, their natural enzymes may not possess optimal activity, stability, or selectivity for non-natural substrates like 3-nitroacetophenone. Directed evolution and enzyme engineering are powerful techniques used to tailor enzymes for specific industrial applications. rsc.org This process involves generating a large library of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with improved properties.
The goal of engineering a ketoreductase (KRED) for the production of this compound would be to enhance its catalytic efficiency (kcat/Km), improve its stability under process conditions (e.g., higher temperatures or presence of organic co-solvents), and, crucially, to ensure high enantioselectivity (>99% ee) for the desired (S)-product. Structure-guided evolution, which uses the three-dimensional structure of the enzyme to identify key amino acid residues in the active site for mutation, can significantly accelerate this process. rsc.org By modifying the size and shape of the substrate-binding pocket, researchers can fine-tune the enzyme to favor the binding of 3-nitroacetophenone in an orientation that leads exclusively to the (S)-alcohol upon hydride transfer from the NADPH cofactor. researchgate.net
Recent advances have combined directed evolution with machine learning algorithms, which can predict beneficial mutations from smaller datasets, thereby reducing the screening effort and accelerating the development of highly efficient biocatalysts. semanticscholar.org
Table 2: Illustrative Improvement of a Ketoreductase through Directed Evolution
| Generation | Key Mutations | Relative Activity | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Wild Type | - | 1x | 85% (R) |
| Round 1 | N142A | 5x | 92% (S) |
| Round 2 | N142A, W205L | 25x | 98% (S) |
This table presents hypothetical yet representative data based on typical outcomes of directed evolution campaigns for ketoreductases.
Optimization of Bioreaction Parameters for Scalable Production
For the large-scale industrial production of this compound via whole-cell biotransformation, the optimization of reaction parameters is critical to maximize yield, productivity, and cost-effectiveness. Key parameters that influence the performance of the biocatalyst include pH, temperature, substrate and catalyst concentration, agitation speed, and the choice of a co-substrate for cofactor regeneration.
Response Surface Methodology (RSM) is a statistical and mathematical tool frequently used to optimize these interconnected variables efficiently. nih.gov Studies on the bioreduction of acetophenone using Lactobacillus senmaizukei have shown that parameters such as pH, temperature, and incubation time significantly impact both the conversion rate and the enantiomeric excess of the product. nih.gov For example, the optimal pH is often slightly acidic for Lactobacillus species, while the optimal temperature is typically around 25-30°C to balance enzyme activity with cell stability. Agitation is necessary to ensure proper mixing and mass transfer, but excessive shear forces can damage the cells. The addition of a cost-effective co-substrate, such as glucose or isopropanol, is essential for the in-situ regeneration of the NAD(P)H cofactor consumed during the reduction of the ketone.
Table 3: Optimization of Bioreduction Parameters using Response Surface Methodology (RSM) for Lactobacillus
| Parameter | Investigated Range | Optimal Value |
|---|---|---|
| pH | 4.0 - 7.0 | 5.25 |
| Temperature (°C) | 20 - 40 | 25 |
| Incubation Time (h) | 24 - 96 | 72 |
Data adapted from optimization studies on Lactobacillus senmaizukei for acetophenone reduction. nih.gov
Chiral Auxiliary and Chiral Ligand-Mediated Stereocontrolled Approaches
Chemical methods for asymmetric synthesis remain a vital alternative and complement to biocatalysis. These strategies often rely on the use of a chiral molecule—either a covalently bound auxiliary or an external ligand for a metal catalyst—to direct the stereochemical outcome of a reaction.
Diastereoselective Synthesis Utilizing Covalently Bound Chiral Auxiliaries
The chiral auxiliary approach involves the temporary attachment of a chiral molecule to the substrate. This modification transforms the prochiral substrate into a chiral molecule with two or more stereocenters. In a subsequent step, a reagent attacks the molecule in a diastereoselective fashion, influenced by the steric and electronic properties of the auxiliary. Finally, the auxiliary is cleaved to release the enantiomerically enriched product.
A prominent example is the use of pseudoephedrine as a chiral auxiliary. nih.govharvard.edu In a potential synthesis of this compound, one could envision attaching pseudoephedrine to a derivative of 3-nitrophenylacetic acid to form a chiral amide. Conversion of this amide to a ketone, followed by a diastereoselective reduction of the carbonyl group, would yield a diastereomerically enriched alcohol. The stereochemistry of the reduction is controlled by the chiral environment created by the pseudoephedrine moiety. Subsequent cleavage of the auxiliary would furnish the desired (S)-alcohol. The efficiency of this method depends on high diastereoselectivity in the key bond-forming step and the ease of removing the auxiliary without racemization.
Table 4: Representative Diastereoselectivity in Asymmetric Reactions Mediated by Chiral Auxiliaries
| Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Evans Oxazolidinone | Aldol Addition | Propionyl Imide | >99:1 |
| Pseudoephedrine | Alkylation | Phenylacetamide | >98:2 |
This table shows typical diastereoselectivities achieved using common chiral auxiliaries in relevant transformations.
Enantioselective Catalysis with External Chiral Ligands
Enantioselective catalysis using external chiral ligands is one of the most powerful tools in asymmetric synthesis. In this approach, a small amount of a chiral ligand coordinates to a metal center, creating a chiral catalyst that can stereoselectively transform a large amount of substrate. Two highly successful methods for the asymmetric reduction of prochiral ketones are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation.
The CBS reduction employs a chiral oxazaborolidine catalyst, derived from the amino acid proline, in combination with a borane source (e.g., BH₃·THF). organic-chemistry.orgnrochemistry.com The catalyst coordinates to both the borane and the carbonyl oxygen of the ketone, organizing the transition state in a way that allows the hydride to be delivered to only one face of the carbonyl. This method is highly reliable for producing chiral alcohols with excellent enantioselectivity. wikipedia.orgmagritek.com
Noyori asymmetric hydrogenation utilizes ruthenium catalysts coordinated to chiral phosphine (B1218219) ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nrochemistry.comchem-station.com These catalysts activate molecular hydrogen and deliver it to the ketone with exceptional enantiocontrol. This method is known for its high efficiency, broad substrate scope, and high turnover numbers, making it suitable for industrial-scale synthesis. synarchive.com
Table 5: Performance of Chiral Ligand/Metal Complexes in Asymmetric Ketone Reduction
| Method | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| CBS Reduction | (S)-Me-CBS + BH₃·THF | Acetophenone | 97 | 96 (R) |
| Noyori Hydrogenation | RuCl₂[(S)-BINAP] | Acetophenone | >95 | 99 (S) |
Data represents typical results for the asymmetric reduction of acetophenone, a close analog of 3-nitroacetophenone.
Emerging Asymmetric Synthetic Routes
The field of asymmetric synthesis is continuously evolving, with new methodologies being developed to improve efficiency, sustainability, and scope. For the synthesis of this compound, several emerging routes hold promise.
Chemoenzymatic synthesis represents a powerful strategy that combines the best of both chemical catalysis and biocatalysis. nih.gov A synthetic pathway might use an efficient chemical reaction to create a prochiral precursor, which is then resolved or asymmetrically transformed in a subsequent step using a highly selective enzyme. For example, a chemical catalyst could be used to synthesize 3-nitroacetophenone, followed by a highly optimized whole-cell or isolated ketoreductase to perform the final enantioselective reduction to this compound.
Another innovative biocatalytic approach involves the use of enzymes in non-conventional reactions. For instance, halohydrin dehalogenases have been shown to catalyze the nucleophilic ring-opening of epoxides with nitrite, leading to the formation of chiral β-nitroalcohols. acs.org While not a direct route to the target compound, this demonstrates the potential for discovering novel enzymatic pathways for constructing chiral nitro-functionalized molecules.
Furthermore, the integration of different catalytic modes, such as photoredox catalysis with asymmetric organocatalysis or transition metal catalysis, is opening new avenues for C-C bond formation and other transformations under mild conditions. These novel catalytic systems could enable entirely new and more efficient synthetic routes to complex chiral molecules, including derivatives and precursors of this compound.
Organocatalytic Enantioselective Processes
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often milder alternative to traditional transition-metal catalysis. The enantioselective reduction of prochiral ketones, such as 3-nitroacetophenone, to their corresponding chiral alcohols is a cornerstone of this field. A prominent strategy within organocatalysis is asymmetric transfer hydrogenation, which typically employs a chiral organocatalyst to facilitate the transfer of a hydride from a simple hydrogen donor to the ketone.
One of the most effective classes of organocatalysts for this transformation are chiral phosphoric acids (CPAs). These Brønsted acids can activate the ketone by forming a chiral pocket through hydrogen bonding, thereby directing the approach of the reducing agent to one of the prochiral faces of the carbonyl group. Hantzsch esters are commonly used as the hydride source in these reactions.
Detailed studies on the organocatalytic asymmetric transfer hydrogenation of 3-nitroacetophenone have demonstrated the efficacy of this approach. For instance, the use of a Jacobsen-type thiourea (B124793) catalyst has been shown to be highly efficient in the conjugate transfer hydrogenation of β,β-disubstituted nitroolefins, a reaction class that shares mechanistic principles with the reduction of nitro-substituted aryl ketones. While specific data for 3-nitroacetophenone is often embedded within broader substrate scope studies, the general effectiveness of these systems is well-established.
The reaction conditions, including the choice of solvent, temperature, and catalyst loading, are crucial for achieving high enantioselectivity and yield. Toluene is a frequently employed solvent, and reactions are often carried out at slightly elevated temperatures to ensure good solubility of the reactants.
| Catalyst Type | Hydrogen Donor | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Yield (%) |
| Chiral Phosphoric Acid (CPA) | Hantzsch Ester | Toluene | 40-60 | >90 | High |
| Jacobsen-type Thiourea | Hantzsch Ester | Toluene | 40 | Up to 98 (for nitroolefins) | High |
Note: The data presented is representative of typical conditions and outcomes for the organocatalytic reduction of activated ketones and related substrates. Specific results for 3-nitroacetophenone may vary based on the exact catalyst structure and reaction parameters.
Photoredox-Catalyzed Asymmetric Transformations
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable means to generate reactive intermediates. In the context of asymmetric synthesis, photoredox catalysis is often combined with a chiral catalyst to control the stereochemical outcome of a reaction.
The enantioselective reduction of ketones via photoredox catalysis typically involves the generation of a ketyl radical anion through a single-electron transfer (SET) from an excited photocatalyst. This radical anion is then protonated in a stereocontrolled manner, guided by a chiral catalyst, to afford the enantioenriched alcohol.
For the synthesis of this compound, a dual catalytic system can be envisioned. This would comprise a photosensitizer, which absorbs visible light and initiates the electron transfer process, and a chiral proton source or a chiral hydrogen-atom-transfer (HAT) catalyst. Chiral Brønsted acids, such as chiral phosphoric acids, can serve as the chiral proton source, protonating the intermediate ketyl radical with high enantioselectivity.
While the direct photoredox-catalyzed asymmetric reduction of 3-nitroacetophenone is a developing area of research, related transformations on azaarene-based ketones have shown great promise. In these systems, a transition-metal-free dual catalytic approach using a chiral phosphoric acid and an organic photosensitizer under visible light irradiation has led to high yields and excellent enantioselectivities. The mechanism involves a tandem process of double single-electron-transfer reductions and an enantioselective protonation.
| Photosensitizer | Chiral Catalyst | Light Source | Solvent | Enantiomeric Excess (ee %) | Yield (%) |
| Organic Dye | Chiral Phosphoric Acid (CPA) | Visible Light | Acetonitrile | Up to 97 (for azaarene ketones) | >99 |
| Ru(bpy)₃²⁺ type | Chiral Lewis Acid | Blue LEDs | DMF | High | High |
Note: The data in this table is based on analogous reactions and represents the potential of this methodology for the synthesis of this compound. Specific experimental data for this exact transformation is an active area of investigation.
The continued exploration and optimization of both organocatalytic and photoredox-catalyzed methods are expected to provide even more efficient and selective routes to this compound and other valuable chiral molecules.
Mechanistic Investigations of S 1 3 Nitrophenyl Ethanol Formation
Elucidation of Catalytic Cycle Mechanisms in Asymmetric Transformations
The formation of (S)-1-(3-nitrophenyl)ethanol via asymmetric transformations is most effectively catalyzed by transition metal complexes, particularly those based on ruthenium (Ru) and rhodium (Rh). ajchem-b.com The dominant method is the asymmetric transfer hydrogenation (ATH) of 3-nitroacetophenone, a process that involves the transfer of a hydride from a hydrogen donor molecule (like isopropanol (B130326) or a formic acid/triethylamine mixture) to the ketone, mediated by a chiral catalyst. liv.ac.uk
The catalytic cycle for a typical Ru-diamine catalyst, such as Ru-Ts-dpen (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is a well-established paradigm for this reaction. liv.ac.uk The cycle generally proceeds through the following key steps:
Activation: The precatalyst is activated by the hydrogen donor, forming a reactive metal-hydride species. For example, in the presence of isopropanol, the Ru(II) complex forms a Ru-H species, generating acetone (B3395972) as a byproduct.
Substrate Coordination: The 3-nitroacetophenone molecule coordinates to the metal center of the activated catalyst.
Hydride Transfer: The crucial enantioselective step involves the transfer of the hydride from the metal to the carbonyl carbon of the coordinated ketone. This occurs via a six-membered ring-like transition state, where the chiral ligands on the metal create a sterically defined environment. This environment forces the substrate to adopt a specific orientation, leading to the preferential formation of the (S)-alcohol.
Product Release and Catalyst Regeneration: The resulting this compound product is released from the metal center. The catalyst is then regenerated by reacting with another molecule of the hydrogen donor, re-forming the metal-hydride species and completing the cycle.
Chiral Ru(II)-BINAP complexes are also effective for asymmetric hydrogenation under H₂ pressure. In this case, the stereoselectivity is often attributed to specific non-covalent interactions. Mechanistic proposals suggest that π-π stacking interactions between the electron-deficient nitro-substituted phenyl ring of the substrate and the electron-rich naphthyl rings of the BINAP ligand help lock the substrate into a conformation that favors hydride attack on the Re-face of the carbonyl, yielding the (S)-alcohol.
| Catalytic System | Hydrogen Source | Typical Conditions | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ru(II)-Thiourea Complex | H₂ | Methanol, 50 bar H₂, 50°C | Up to 97% | 99% (S) | |
| Ru-Ts-dpen | HCOOH/NEt₃ | Water, 40°C | >99% | 97% (S) | liv.ac.uk |
| Rh-BridgePhos | H₂ | Methanol, RT | High | Excellent | ajchem-b.com |
Stereocontrol Determinants and Transition State Analysis in Biocatalytic Systems
Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral alcohols like this compound. nih.gov These transformations typically employ whole-cell microorganisms or isolated enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), which utilize a biological hydride donor, usually NADPH or NADH. acs.orgresearchgate.net
The remarkable stereocontrol exerted by these enzymes stems from the intricate three-dimensional structure of their active sites. The enzyme's active site is a chiral pocket lined with specific amino acid residues that bind the substrate, 3-nitroacetophenone, in a highly specific orientation through a network of interactions (e.g., hydrogen bonds, hydrophobic interactions, steric hindrance). This precise positioning ensures that the hydride from the cofactor (NAD(P)H) is delivered to only one face of the ketone's carbonyl group. To produce the (S)-enantiomer, the enzyme must facilitate hydride attack on the Re-face of the carbonyl. This principle is often described by Prelog's rule.
Transition state analysis in biocatalytic systems reveals that the enzyme preferentially stabilizes the transition state leading to the (S)-product over the transition state for the (R)-product. This energy difference (ΔΔG‡) directly correlates with the observed enantioselectivity. For instance, studies on ADHs from organisms like Pichia glucozyma and Lactobacillus kefir have demonstrated their ability to reduce a wide range of aromatic ketones to the corresponding (S)-alcohols with high yields and enantiomeric excess. acs.orgunimi.it The presence of the nitro group on the phenyl ring can influence binding and reactivity within the active site, but many ADHs exhibit broad substrate scope and can accommodate it effectively. acs.org
| Biocatalyst (Source) | Substrate | Cofactor System | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Pichia glucozyma (whole cells) | Aromatic Ketones | Cellular NAD(P)H | High | High (S) | unimi.it |
| ADH from Lactobacillus kefir | 2,6-dichloro-5-fluorophenacetone | GDH-based recycling | 94% | >99% (S) | acs.org |
| Reductase from Agrobacterium radiobacter | 3-Quinuclidinone | GDH-based recycling | 90% | 99% (R) | acs.org |
Computational Modeling of Reaction Pathways and Enantioselectivity Origin
Computational chemistry has become an indispensable tool for rationalizing and predicting the outcomes of asymmetric catalytic reactions. researchgate.net Techniques like Density Functional Theory (DFT) and molecular docking allow for detailed investigation of reaction mechanisms at the molecular level, providing insights that are often difficult to obtain experimentally.
For the asymmetric hydrogenation of 3-nitroacetophenone with metal catalysts, computational models can be used to map the entire catalytic cycle. Researchers can calculate the relative energies of various intermediates and, most importantly, the transition states for the formation of both the (S) and (R) enantiomers. The enantiomeric excess is a direct function of the energy difference between these two diastereomeric transition states (ΔE_TS(S) vs. ΔE_TS(R)). Modeling can validate mechanistic hypotheses, such as the role of π-π interactions between the substrate's nitrophenyl ring and the chiral ligand (e.g., BINAP) in stabilizing the favored transition state.
In biocatalysis, molecular docking simulations are used to predict how 3-nitroacetophenone binds within the active site of a ketoreductase or alcohol dehydrogenase. kocw.or.kr These models can identify key amino acid residues that interact with the substrate and cofactor, explaining the basis of stereocontrol. By simulating the "near-attack conformation," where the substrate, cofactor, and catalytic residues are optimally aligned for hydride transfer, researchers can calculate the interaction energies for the pathways leading to the (S) and (R) products. This approach has been successfully used to guide the protein engineering of enzymes for enhanced activity and enantioselectivity toward specific substrates. acs.org
A computational study on a related system, the kinetic resolution of alcohols by a Palladium-sparteine complex, successfully identified the β-hydride elimination step as enantioselectivity-determining and showed that the calculated energy difference between diastereomeric transition states directly correlated with the observed enantioselectivity. caltech.edu Similar approaches are applied to understand the reduction of ketones, focusing on the hydride transfer step.
Kinetic Studies and Isotope Effects in Stereoselective Reductions
Kinetic studies provide quantitative data on reaction rates, offering deep insights into the reaction mechanism. The reduction of 3-nitroacetophenone is generally found to follow second-order kinetics, with the rate being dependent on the concentrations of both the ketone substrate and the reducing agent (or the catalyst-hydride complex). In enzymatic systems, kinetic analysis can also reveal phenomena such as substrate inhibition or product inhibition, which are crucial for process optimization. conicet.gov.ar
The kinetic isotope effect (KIE) is a particularly powerful tool for probing the rate-determining step of a reaction. It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. In the context of this compound formation via transfer hydrogenation, the most relevant experiment is to replace the transferable hydrogen on the donor molecule (e.g., isopropanol or formic acid) with deuterium (B1214612) (D).
If the transfer of this hydrogen (as a hydride) from the catalyst to the ketone is the slowest, rate-determining step of the catalytic cycle, a significant primary KIE (kH/kD > 1) will be observed. Studies on related reductions have confirmed that C-H bond cleavage is often involved in the rate-determining step. cdnsciencepub.com For example, the elimination reaction of 2-phenylethyltrimethylammonium ion, which involves C-H bond cleavage at the beta position, showed a significant isotope effect (kH/kD = 3.0), consistent with a concerted mechanism. cdnsciencepub.com While specific KIE data for the synthesis of this compound is not widely published, the principles established from analogous systems strongly suggest that the hydride transfer step is mechanistically crucial and likely rate-limiting.
Catalyst Deactivation, Regeneration, and Recycling Dynamics
For any catalytic process to be industrially viable, the long-term stability and reusability of the catalyst are paramount. Catalysts can lose activity over time through various deactivation mechanisms, which can be broadly categorized as chemical, thermal, and mechanical. appliedcatalysts.comnih.gov
Deactivation Mechanisms:
Poisoning: This is a form of chemical deactivation where impurities in the reaction mixture or reaction intermediates bind strongly to the catalyst's active sites, blocking them from participating in the catalytic cycle. appliedcatalysts.comresearchgate.net For metal catalysts, compounds containing sulfur or phosphorus can act as poisons. In biocatalytic reactions, certain metal ions or organic solvents can denature the enzyme.
Fouling/Coking: This involves the physical deposition of materials, such as carbonaceous residues (coke), onto the catalyst surface, which can block active sites and pores. nih.gov While often associated with high-temperature processes, it can occur under milder conditions as well.
Thermal Degradation: High temperatures can cause irreversible changes to the catalyst structure, such as the sintering of metal nanoparticles on a support or the denaturation (unfolding) of an enzyme. nih.gov
Leaching: In heterogeneous catalysis, the active metal component can dissolve or detach from its solid support and be lost into the reaction medium.
Regeneration and Recycling: The ability to regenerate and recycle a catalyst is key to process economy. Fouling by coke can sometimes be reversed by carefully burning off the deposits. nih.gov However, poisoning and thermal degradation are often irreversible. nih.gov
A major strategy to facilitate catalyst recycling is immobilization . Homogeneous metal catalysts, which are often difficult to separate from the product mixture, can be anchored to solid supports like polymers or ion-exchange resins. rsc.org This allows for simple filtration and reuse of the catalyst. For example, a Ru-Ts-dpen catalyst supported on polyethylene (B3416737) glycol (PEG) was successfully used for the transfer hydrogenation of ketones in water and could be recycled more than ten times without any loss of activity or enantioselectivity. liv.ac.uk Similarly, biocatalysts, whether as whole cells or immobilized enzymes, are routinely recycled in industrial processes, significantly reducing costs. mdpi.com
| Deactivation Mechanism | Primary Cause | Affected Catalyst Type | Mitigation/Regeneration Strategy | Reference |
|---|---|---|---|---|
| Poisoning | Impurities (e.g., sulfur) or intermediates binding to active sites | Metal complexes, Biocatalysts | Purify reactants; Use guard beds | appliedcatalysts.comresearchgate.net |
| Fouling (Coking) | Deposition of carbonaceous material on the surface | Heterogeneous catalysts | Controlled oxidation to burn off coke | nih.gov |
| Thermal Degradation | High temperatures causing structural changes (sintering, denaturation) | All types | Operate at lower temperatures; Use more stable catalysts | appliedcatalysts.comnih.gov |
| Leaching | Detachment of the active metal from a solid support | Heterogeneous catalysts | Stronger anchoring of the metal; Optimize solvent | - |
| Attrition/Crushing | Mechanical stress breaking down catalyst particles | Heterogeneous catalysts | Improve mechanical strength with binders | appliedcatalysts.com |
Derivatization and Transformation Reactions of S 1 3 Nitrophenyl Ethanol
Stereospecific Functional Group Interconversions of the Hydroxyl Moiety
The hydroxyl group of (S)-1-(3-nitrophenyl)ethanol can undergo stereospecific substitution reactions, which are crucial for introducing new functionalities while controlling the stereochemistry of the chiral center. These transformations often proceed via an SN2 mechanism, resulting in an inversion of the stereochemical configuration.
For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. A more direct approach involves the use of reagents like thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom. Such reactions typically proceed with inversion of configuration, yielding the corresponding (R)-1-chloro-1-(3-nitrophenyl)ethane.
Recent advancements have highlighted the use of phosphinic acid as a catalyst for the direct, intramolecular stereospecific substitution of hydroxyl groups in enantioenriched secondary alcohols. researchgate.net This method allows for the displacement of the hydroxyl group by O-, S-, and N-centered nucleophiles to form various heterocyclic structures with high enantiospecificity, presenting a green synthetic route where water is the only byproduct. researchgate.net Computational studies support a mechanism where the phosphinic acid catalyst plays a dual role, activating both the nucleophile and the hydroxyl leaving group in a bridging SN2-type transition state. researchgate.net
Reductive Transformations of the Nitro Group
The nitro group on the aromatic ring is readily reduced to a primary amine, a key transformation that opens up a vast field of further derivatization. This reduction converts this compound into (S)-1-(3-aminophenyl)ethanol, a valuable intermediate. Several methods are available to achieve this transformation with high efficiency.
Catalytic hydrogenation is a common and clean method, typically employing hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol (B145695). This method generally proceeds under mild conditions and provides high yields of the corresponding amine. Another widely used method involves stoichiometric reduction using metals in acidic media, such as iron powder in the presence of hydrochloric acid (Fe/HCl). While economical, this method requires a more rigorous workup to remove metal residues. Other reducing systems, such as tin(II) chloride (SnCl₂) or sodium dithionite, can also be employed. researchgate.net
| Reagent/Catalyst | Conditions | Product | Notes |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 1 atm H₂ | (S)-1-(3-aminophenyl)ethanol | High purity (>95%) and clean reaction. |
| Fe/HCl | Aqueous/alcoholic solvent, reflux | (S)-1-(3-aminophenyl)ethanol | Economical but requires filtration of iron sludge. |
| SnCl₂ | Ethanol or Ethyl Acetate (B1210297), reflux | (S)-1-(3-aminophenyl)ethanol | Common laboratory method for nitro group reduction. researchgate.net |
| Hydrazine glyoxalate/Mg | - | (S)-1-(3-aminophenyl)ethanol | A low-cost alternative to precious metal catalysts. researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring
The aromatic ring of this compound is a platform for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. nobelprize.org While the parent compound does not possess a typical leaving group for cross-coupling, its derivatives, such as the corresponding aryl halides (e.g., bromo or iodo derivatives), are suitable substrates. The nitro group is generally well-tolerated in many palladium-catalyzed reactions. mdpi.comuwindsor.ca
Key cross-coupling reactions applicable to derivatives of this scaffold include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an aryl halide. mdpi.com It is known for its mild reaction conditions and tolerance of a wide variety of functional groups, including nitro groups. mdpi.comuwindsor.ca
Heck-Mizoroki Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.com The reaction begins with the oxidative addition of the palladium(0) catalyst into the aryl-halide bond. mdpi.com
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne and is a powerful method for synthesizing aryl-alkynes. nih.gov
Negishi Coupling: This reaction employs an organozinc reagent to couple with an aryl halide, often proceeding with high efficiency. mdpi.com
The general catalytic cycle for these reactions involves three main steps: oxidative addition of a Pd(0) catalyst to the aryl halide, transmetalation with the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov
| Reaction Name | Coupling Partners | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-X + R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., Na₂CO₃) | Aryl-Aryl, Aryl-Alkenyl |
| Heck-Mizoroki | Ar-X + Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |
| Sonogashira | Ar-X + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne |
| Negishi | Ar-X + Organozinc reagent | Pd(0) or Pd(II) species | Aryl-Aryl, Aryl-Alkyl |
Formation of Esters and Ethers for Protection and Further Synthetic Manipulations
The hydroxyl group of this compound can be readily converted into esters and ethers. These reactions are often employed to protect the alcohol functionality during subsequent chemical steps or to introduce specific moieties for further transformations. smolecule.com
Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄). operachem.com A more common laboratory method is acylation, which uses more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base (e.g., pyridine). libretexts.org This reaction is often used to form acetate esters. Enzymatic reactions, particularly using lipases, can also be used for esterification. These biocatalytic methods are highly stereoselective and are employed in the kinetic resolution of racemic 1-(3-nitrophenyl)ethanol (B1296107), where one enantiomer is selectively esterified, allowing for the separation of the two.
Etherification is typically performed using the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. The hydroxyl group can also be converted into a silyl (B83357) ether (e.g., by reacting with trimethylsilyl (B98337) chloride or tert-butyldimethylsilyl chloride) as a common protecting group strategy due to the ease of formation and subsequent removal under mild conditions. libretexts.org
| Reaction Type | Reagent(s) | Product | Purpose |
|---|---|---|---|
| Acylation (Esterification) | Acetyl chloride, Pyridine | (S)-1-(3-nitrophenyl)ethyl acetate | Protection, Synthetic intermediate |
| Fischer Esterification | Carboxylic acid, H₂SO₄ | Ester | Protection, Derivatization operachem.com |
| Enzymatic Esterification | Lipase, Acyl donor | (S)-Ester | Kinetic resolution |
| Williamson Ether Synthesis | 1. NaH; 2. Alkyl halide (e.g., CH₃I) | Ether | Protection, Derivatization |
| Silyl Ether Formation | TBDMS-Cl, Imidazole | Silyl Ether | Alcohol protection libretexts.org |
Oxidative Transformations and Rearrangement Reactions Involving the Chiral Center
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3'-nitroacetophenone (B493259). This transformation results in the loss of the chiral center. smolecule.com A variety of oxidizing agents can be used to perform this conversion effectively.
Common reagents for this oxidation include chromium-based oxidants such as chromium trioxide (CrO₃) and pyridinium (B92312) chlorochromate (PCC). smolecule.com Other modern, milder oxidation methods like the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane (DMP) oxidation can also be employed to achieve the same transformation, often under less harsh conditions and with higher selectivity. ambeed.com
Rearrangement reactions involving the chiral center of benzylic alcohols can occur under specific conditions, though they are less commonly reported for this specific substrate compared to the other transformations. Under strongly acidic or certain oxidative conditions, carbocationic intermediates could potentially form at the benzylic position, leading to racemization or rearrangement. However, the primary and most predictable transformation of the chiral center is its oxidation to a carbonyl group.
| Reagent | Typical Conditions | Product |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature | 3'-Nitroacetophenone smolecule.com |
| Chromium trioxide (CrO₃) | Sulfuric acid, Acetone (B3395972) (Jones oxidation) | 3'-Nitroacetophenone smolecule.com |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), room temperature | 3'-Nitroacetophenone ambeed.com |
| Swern Oxidation | 1. (COCl)₂, DMSO; 2. Et₃N | 3'-Nitroacetophenone ambeed.com |
Applications of S 1 3 Nitrophenyl Ethanol As a Chiral Building Block
Utilization in the Enantioselective Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes that employ chiral building blocks like (S)-1-(3-nitrophenyl)ethanol. Its incorporation into synthetic pathways allows for the precise construction of stereogenic centers, a critical aspect of modern drug design.
This compound serves as a crucial starting material or intermediate in the synthesis of various biologically active molecules. Its structural framework is a component of compounds investigated for a range of therapeutic applications. For instance, the reduction of the nitro group to an amine furnishes a chiral amino alcohol, a common motif in many pharmaceutical agents. This transformation is a key step in the synthesis of more complex molecules, including potential kinase inhibitors and antimigraine drugs. mdpi.com
The versatility of this compound is further highlighted by its use in the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases. vulcanchem.com The chiral alcohol moiety is a key pharmacophore in these molecules, and starting with an enantiomerically pure precursor like this compound ensures the desired stereochemistry in the final API.
Below is a table summarizing the role of this compound as a precursor in the synthesis of various pharmaceutical intermediates.
| Pharmaceutical Intermediate/Target Class | Synthetic Transformation | Therapeutic Area |
| Chiral amino alcohols | Reduction of the nitro group | Antivirals, Beta-agonists |
| β-blockers | Derivatization of the hydroxyl and amino groups | Cardiovascular |
| Kinase inhibitors | Elaboration of the aromatic ring and side chain | Oncology |
| Antimigraine agents | Modification of the core structure | Neurology |
The synthesis of complex natural products often requires the use of readily available chiral building blocks to install specific stereocenters. While direct examples of the incorporation of this compound into the total synthesis of natural products are not extensively documented in the provided search results, its potential is evident. The chiral 1-phenylethanol (B42297) unit is a substructure found in various natural products, and the nitro group offers a handle for further functionalization, making it a plausible starting material for the synthesis of alkaloids and other nitrogen-containing natural products.
Design and Development of Novel Chiral Catalysts and Ligands
The principles of asymmetric catalysis rely on the transfer of chirality from a catalyst to a substrate. Chiral molecules like this compound are instrumental in the design of the ligands that coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction.
Chiral auxiliaries are temporary chiral groups that are attached to a substrate to induce diastereoselectivity in a reaction. researchgate.net While specific examples of chiral auxiliaries directly derived from this compound are not detailed in the provided search results, the structural motif of a chiral 1-phenylethanol is a common feature in many successful auxiliaries. researchgate.net The hydroxyl group of this compound can be used to attach the auxiliary to a substrate, and after the desired stereoselective transformation, it can be cleaved and recovered.
The development of new chiral ligands is a cornerstone of asymmetric catalysis. nih.gov The structure of this compound provides a scaffold for the synthesis of novel ligands. For example, the hydroxyl group can be used as a coordination site, and the aromatic ring can be functionalized to tune the steric and electronic properties of the ligand. The reduction of the nitro group to an amine provides a second coordination site, leading to the formation of bidentate amino alcohol ligands. These types of ligands have been shown to be effective in a variety of metal-catalyzed asymmetric reactions, including reductions, alkylations, and carbon-carbon bond-forming reactions. mdpi.com
The table below showcases the potential of this compound derivatives as ligands in asymmetric catalysis.
| Ligand Type | Metal Catalyst | Asymmetric Reaction | Potential Enantioselectivity |
| Chiral amino alcohols | Ruthenium, Rhodium, Iridium | Asymmetric transfer hydrogenation | High |
| Chiral phosphine-alcohols | Palladium, Rhodium | Asymmetric allylic alkylation | Moderate to high |
| Chiral Schiff bases | Copper, Zinc | Henry reaction, Aldol reaction | Moderate to high |
Contributions to Advanced Chiral Materials and Chiral Recognition Systems
The unique properties of chiral molecules are increasingly being harnessed in the development of advanced materials with specific functions. This compound can be incorporated into polymers or attached to surfaces to create chiral stationary phases (CSPs) for chromatography. These CSPs are crucial for the separation of enantiomers, a critical process in the pharmaceutical industry and in academic research. mdpi.commdpi.com
The chiral recognition mechanism often involves a combination of interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, between the chiral selector (derived from this compound) and the enantiomers of the analyte. mdpi.com The presence of both a hydrogen bond donor (the hydroxyl group) and a π-acidic aromatic ring (due to the nitro group) in this compound makes it a promising candidate for the development of effective chiral selectors.
Construction of Complex Polycyclic and Heterocyclic Organic Scaffolds
The strategic use of chiral building blocks is a cornerstone of modern organic synthesis, enabling the efficient and stereocontrolled construction of complex molecular architectures. This compound serves as a precursor in the synthesis of various heterocyclic and polycyclic compounds, where its inherent chirality can be transferred to the target molecule. The presence of the nitro group offers a versatile functional group that can be readily transformed into other functionalities, such as an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles.
Research has demonstrated the utility of precursors with the 3-nitrophenyl moiety in building complex scaffolds like tetrahydroisoquinolines and thieno[2,3-c]isoquinolines. While direct, detailed synthetic routes starting from this compound for these specific complex scaffolds are not extensively documented in readily available literature, the synthesis of related structures provides a clear indication of its potential.
For instance, the synthesis of 7-acetyl-1-amino-N-aryl-5,8-dimethyl-8-hydroxy-6-(3-nitrophenyl)thieno[2,3-c]isoquinoline-2-carboxamides highlights the importance of the 3-nitrophenyl group in forming such intricate polycyclic heterocyclic systems. The general strategy involves the cyclocondensation of a cyclohexanone (B45756) derivative bearing the 3-nitrophenyl group. This underscores the role of the nitrophenyl unit as a key structural element for building these complex scaffolds.
The transformation of the nitro group is a critical step in many of these synthetic pathways. It can be reduced to an amine, which then acts as a nucleophile in intramolecular reactions to form heterocyclic rings. This approach is fundamental in the synthesis of nitrogen-containing polycycles.
While the direct application of this compound as the starting chiral building block for these specific complex scaffolds is a subject for further research exploration, its structural motifs are present in the precursors of these valuable and complex molecules. The principles of asymmetric synthesis suggest that employing the enantiomerically pure this compound would be a viable strategy for achieving enantioselective synthesis of these and other complex polycyclic and heterocyclic structures.
Analytical Methodologies for Stereochemical Characterization of S 1 3 Nitrophenyl Ethanol
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds like (S)-1-(3-nitrophenyl)ethanol. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and distinct elution times.
Research findings indicate that polysaccharide-based CSPs are particularly effective for the resolution of nitrophenyl ethanol (B145695) enantiomers. The Daicel Chiralcel OD and OD-H columns, which feature cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as the chiral selector, are frequently cited. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral polymer.
A specific method for analyzing this compound utilizes a Daicel Chiralcel OD column. rsc.org The mobile phase typically consists of a mixture of hexane (B92381) and a polar alcohol modifier, such as isopropanol (B130326) or ethanol, which modulates the retention and resolution of the enantiomers. Detection is commonly performed using a UV detector, as the nitrophenyl group is a strong chromophore. In one documented analysis, a mobile phase of 2-propanol/hexane (2:98) with a flow rate of 1.0 mL/min at a detection wavelength of 254 nm was used. rsc.org Under these conditions, the (S)-enantiomer was observed to have a retention time (t_R) of 22.13 minutes, while the (R)-enantiomer eluted later at 26.03 minutes. rsc.org For similar nitroaromatic alcohols, conditions using a Chiralcel OD-H column with hexane:isopropanol mixtures (e.g., 90:10) and a flow rate of 1 mL/min have also proven effective. wiley-vch.depublish.csiro.au
Table 1: Chiral HPLC Conditions for 1-(3-nitrophenyl)ethanol (B1296107)
| Parameter | Condition | Reference |
|---|---|---|
| Column | Daicel Chiralcel OD (25 cm x 4.6 mm) | rsc.org |
| Mobile Phase | 2-Propanol/Hexane (2:98 v/v) | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Detection | UV at 254 nm | rsc.org |
| Retention Time (S)-enantiomer | 22.13 min | rsc.org |
| Retention Time (R)-enantiomer | 26.03 min | rsc.org |
Gas Chromatography (GC) Employing Chiral Stationary Phases
Gas chromatography (GC) with chiral stationary phases offers a high-resolution alternative to HPLC for enantiomeric purity analysis. This technique is particularly suitable for volatile and thermally stable compounds like 1-(3-nitrophenyl)ethanol. Derivatized cyclodextrins are the most common type of CSP used in capillary GC for chiral separations. mdpi.comsigmaaldrich.com
These cyclodextrin-based CSPs, such as those modified with alkyl or acyl groups, create a chiral cavity into which one enantiomer fits preferentially, leading to different retention times. mdpi.com For chiral alcohols, trifluoroacetylated cyclodextrin (B1172386) derivatives, like trifluoroacetylated gamma-cyclodextrin (B1674603) (commercially available as CHIRALDEX G-TA), have been shown to be highly effective. sigmaaldrich.com The separation mechanism is based on inclusion complexation and surface interactions (e.g., hydrogen bonding) between the alcohol enantiomers and the derivatized cyclodextrin. sigmaaldrich.com The selection of the specific cyclodextrin derivative (α, β, or γ) and the substituent groups is critical for achieving optimal enantioselectivity. mdpi.com
Table 2: Common Chiral GC Stationary Phases for Alcohols
| Stationary Phase Type | Common Name/Selector | Typical Application | Reference |
|---|---|---|---|
| Derivatized Cyclodextrin | CHIRALDEX G-TA (Trifluoroacetylated γ-Cyclodextrin) | Separation of a wide range of enantiomers, including alcohols. | sigmaaldrich.com |
| Derivatized Cyclodextrin | CHIRALDEX B-DM (Dimethylated β-Cyclodextrin) | Separation of diverse structural types. | sigmaaldrich.com |
| Derivatized Cyclodextrin | Cyclosil-B (2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin) | High-efficiency separation of chiral isomers. | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment utilizing Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine enantiomeric purity and assign stereochemistry through the use of chiral auxiliary agents. These agents create a diastereomeric environment for the enantiomers, resulting in chemically non-equivalent signals in the NMR spectrum. researchgate.net Two primary approaches are used: chiral solvating agents (CSAs) and chiral lanthanide shift reagents (LSRs). cdnsciencepub.comfrontiersin.org
Chiral lanthanide shift reagents, such as europium(III) complexes with chiral ligands like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can coordinate with the hydroxyl group of the alcohol. cdnsciencepub.com This interaction forms transient diastereomeric complexes, and the paramagnetic nature of the lanthanide ion induces large shifts in the NMR signals (pseudocontact shifts), particularly for protons near the chiral center. researchgate.netcdnsciencepub.com The magnitude of the induced shift is different for each enantiomer, allowing for the resolution of signals (e.g., the methine or methyl protons) and quantification of the enantiomeric ratio. cdnsciencepub.com
Alternatively, chiral solvating agents, such as chiral phosphoric acids, can form hydrogen-bonded diastereomeric complexes with the alcohol enantiomers. frontiersin.org This association leads to small but measurable differences in the chemical shifts (ΔΔδ) of the enantiomers, which can be used to determine the enantiomeric excess. frontiersin.org For (R)-1-(3-nitrophenyl)ethanol, characteristic ¹H NMR signals include aromatic protons between δ 7.5–8.2 ppm, the methine proton (-CH-OH) around δ 4.7–4.9 ppm, and the methyl protons at approximately δ 1.5 ppm. The use of a chiral agent would cause these methine and methyl signals to split into two distinct sets for the racemic mixture.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic methods for the non-destructive determination of the absolute configuration of chiral molecules in solution. rsc.orgnih.gov These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule in the infrared (for VCD) and ultraviolet-visible (for ECD) regions of the spectrum. nih.gov
The determination of the absolute configuration of this compound using these methods involves a comparison of the experimentally measured VCD and ECD spectra with theoretical spectra calculated using quantum mechanics. cam.ac.ukscience.gov The process requires computational modeling, typically using Density Functional Theory (DFT), to predict the spectra for one of the enantiomers (e.g., the S-enantiomer). A match between the experimental spectrum and the calculated spectrum for the S-enantiomer confirms the absolute configuration as (S). nih.govnih.gov VCD spectroscopy, which probes the vibrational transitions of the molecule, can provide a wealth of stereochemical information from the complex fingerprint region of the IR spectrum. rsc.orgcam.ac.uk ECD, which probes electronic transitions, is particularly sensitive to the spatial arrangement of chromophores, such as the nitrophenyl group in the target molecule. rsc.org The combined use of VCD and ECD provides a highly reliable assignment of the absolute configuration. nih.gov
Single Crystal X-ray Crystallography of Derivatized this compound
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute configuration. carleton.edu The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to map the electron density and thus the positions of all atoms in the crystal lattice. carleton.edumsu.edu
For chiral alcohols like this compound, obtaining a single crystal suitable for X-ray analysis can be challenging due to difficulties in crystallization. A common and effective strategy is to derivatize the alcohol to introduce functional groups that promote crystallization and often contain a heavy atom to facilitate the determination of the absolute configuration (via anomalous dispersion). scirp.org The hydroxyl group of the alcohol can be readily converted into an ester or a carbamate.
For instance, derivatization with an acid chloride containing a rigid aromatic system, such as 3,5-dinitrobenzoyl chloride or naphthoyl chloride, can produce a crystalline derivative. scirp.org The resulting ester is often a well-ordered solid that readily forms high-quality single crystals. The analysis of this derivatized crystal by SCXRD provides the exact spatial arrangement of the atoms, confirming the (S) configuration at the stereocenter relative to the rest of the molecule's now-fixed structure. msu.edu This method provides conclusive evidence of the absolute stereochemistry.
Computational and Theoretical Studies on S 1 3 Nitrophenyl Ethanol
Quantum Chemical Calculations of Electronic Structure and Molecular Conformations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stable conformations of (S)-1-(3-nitrophenyl)ethanol. These calculations can determine key geometric parameters such as bond lengths and angles. For instance, DFT studies on similar nitroaromatic compounds have been used to optimize molecular geometries and have shown good correlation with experimental data. iosrjournals.org
The presence of the nitro (-NO2) and hydroxyl (-OH) groups significantly influences the electronic distribution within the molecule. The nitro group is strongly electron-withdrawing, which affects the reactivity of the aromatic ring and the properties of the benzylic alcohol moiety. The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a crucial role in intermolecular interactions.
Computational methods can also predict the relative energies of different conformers, identifying the most stable three-dimensional arrangement of the atoms. This is particularly important for a chiral molecule like this compound, as its specific conformation can dictate its biological activity and interaction with other chiral molecules.
Table 1: Calculated Geometric Parameters for this compound (Illustrative)
| Parameter | Calculated Value (Illustrative) | Method (Illustrative) |
|---|---|---|
| C-O Bond Length | 1.43 Å | DFT/B3LYP/6-31G(d,p) |
| C-N Bond Length | 1.48 Å | DFT/B3LYP/6-31G(d,p) |
| O-C-C-N Dihedral Angle | -150° | DFT/B3LYP/6-31G(d,p) |
Molecular Dynamics Simulations for Understanding Reactivity and Solvent Effects
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its reactivity and the influence of the surrounding environment, such as solvents. nih.gov These simulations can model the interactions between the solute and solvent molecules at an atomistic level. nih.gov
For reactions involving this compound, MD simulations can help to understand how different solvents stabilize transition states and intermediates. nih.gov For example, in the asymmetric reduction of the precursor ketone, 1-(3-nitrophenyl)ethanone, the choice of solvent can significantly impact the enantioselectivity of the reaction. MD simulations can reveal the nature of hydrogen-bonding networks between the catalyst, substrate, and solvent molecules, explaining why certain solvents lead to higher enantiomeric excess. The polarity of the solvent can influence reaction rates by orders of magnitude and even alter the reaction mechanism. nih.gov For instance, a change from an aqueous to a less polar ethanol (B145695) solvent can lead to different potential energy surfaces for a reaction. nih.gov
Table 2: Solvent Effects on Reaction Parameters from MD Simulations (Illustrative)
| Solvent | Calculated Parameter | Finding |
|---|---|---|
| Ethanol | Free Energy of Activation | Can stabilize or destabilize transition states depending on the reaction. nih.gov |
| Water | Solvation Free Energy | Strong hydrogen bonding interactions can influence conformational preferences. |
Prediction of Spectroscopic Properties and Chiroptical Data
Computational methods are also employed to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. Time-dependent density functional theory (TD-DFT) is a common method for calculating UV-Vis electronic spectra. nih.gov
Furthermore, for a chiral molecule, the prediction of chiroptical data is of great importance. mdpi.com Techniques like electronic circular dichroism (ECD) are sensitive to the absolute configuration of a molecule. nih.govmdpi.com Theoretical calculations of ECD spectra can be correlated with experimental spectra to determine the absolute stereochemistry of chiral compounds. mdpi.com The calculated vibrational frequencies from methods like DFT can be used to simulate infrared (IR) and Raman spectra, aiding in the interpretation of experimental vibrational spectra. nih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to assist in the assignment of experimental ¹H and ¹³C NMR spectra. nih.gov
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Significance |
|---|---|---|
| UV-Vis | λmax | Corresponds to electronic transitions within the molecule. |
| ECD | Cotton Effect Sign | Relates to the absolute configuration of the chiral center. mdpi.com |
| ¹³C NMR | Chemical Shifts (ppm) | Aids in the structural elucidation of the carbon skeleton. nih.gov |
Ligand-Receptor Docking and Interaction Studies
In biological contexts, molecular docking simulations are used to predict the binding orientation and affinity of a ligand, such as this compound, to the active site of a receptor, typically a protein or enzyme. nih.gov These studies are crucial for understanding the potential biological activity of the compound and for structure-based drug design.
Docking algorithms explore various possible conformations of the ligand within the receptor's binding pocket and use a scoring function to estimate the binding affinity. schrodinger.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. schrodinger.com For this compound, the hydroxyl group can form hydrogen bonds, while the nitrophenyl ring can engage in aromatic interactions.
These docking studies can help to explain the stereospecificity of biological activity, where one enantiomer shows significantly higher activity than the other. The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity, with more negative values indicating stronger binding. mdpi.com
Table 4: Illustrative Ligand-Receptor Docking Results for this compound
| Receptor Target (Hypothetical) | Predicted Binding Energy (kcal/mol) | Key Interactions Observed |
|---|---|---|
| Enzyme Active Site | -7.5 | Hydrogen bond with Serine residue, π-π stacking with Phenylalanine residue. |
| Catalytic Pocket | -6.8 | Hydrophobic interactions with Leucine and Valine residues. |
Future Directions and Emerging Research Avenues in S 1 3 Nitrophenyl Ethanol Chemistry
Development of Sustainable and Green Chemistry Approaches for its Synthesis
The synthesis of (S)-1-(3-nitrophenyl)ethanol is undergoing a transformation guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. rasayanjournal.co.inresearchgate.net Traditional synthesis methods often rely on stoichiometric reducing agents and volatile organic solvents. Future research is geared towards developing more environmentally benign alternatives.
Key green chemistry strategies include:
Catalytic Reactions: Shifting from stoichiometric reagents to catalytic methods, particularly those using recyclable catalysts, minimizes waste. rasayanjournal.co.in For the asymmetric reduction of the parent ketone, 3-nitroacetophenone, chiral transition metal catalysts and biocatalysts are at the forefront. researchgate.net
Greener Solvents: Research is focused on replacing hazardous solvents with safer alternatives like water, ethanol (B145695), or ionic liquids, which are often biodegradable and have low toxicity. rasayanjournal.co.ininnovareacademics.in Solvent-free, or "grindstone chemistry," techniques are also being explored, offering clean reactions with simple workup procedures. rasayanjournal.co.ine-journals.in
Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses are emerging as energy-efficient methods. rasayanjournal.co.ine-journals.in These techniques can significantly shorten reaction times, increase yields, and lead to purer products compared to conventional heating. e-journals.in
Table 1: Comparison of Conventional vs. Green Synthesis Approaches
| Parameter | Conventional Approach | Green Chemistry Approach |
|---|---|---|
| Reagents | Stoichiometric (e.g., NaBH₄, LiAlH₄) | Catalytic (Biocatalysts, Metal Catalysts) rasayanjournal.co.inresearchgate.net |
| Solvents | Volatile Organic Compounds (e.g., THF, Benzene) innovareacademics.in | Water, Ethanol, Ionic Liquids, Solvent-free rasayanjournal.co.ininnovareacademics.in |
| Energy | Conventional Refluxing/Heating | Microwave Irradiation, Ultrasonication e-journals.in |
| Byproducts | Significant inorganic salt waste | Minimal waste, often water innovareacademics.in |
Implementation of Flow Chemistry and Continuous Manufacturing Processes for Scalable Production
For the industrial-scale production of this compound, flow chemistry and continuous manufacturing are poised to replace traditional batch processing. This technology involves the continuous movement of reactants through a reactor, offering substantial advantages in efficiency, safety, and scalability. numberanalytics.comrsc.org
The benefits of implementing flow chemistry for chiral alcohol synthesis include:
Enhanced Safety: Continuous reactors handle smaller volumes of reactants at any given time, improving heat transfer and minimizing the risks associated with highly exothermic or unstable intermediates. akjournals.com
Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and mixing leads to higher yields and selectivity. researchgate.net
Scalability: Scaling up production is simplified by running the continuous process for longer durations or by using parallel reactor systems, avoiding the challenges of scaling up large batch reactors. rsc.org
Integration of Processes: Flow chemistry allows for the "telescoping" of multiple reaction steps, such as catalytic reduction and subsequent purification, into a single, uninterrupted process, which can be performed without intermediate purifications or solvent switching. rsc.orgrsc.org
Processes using immobilized enzymes or catalysts in packed-bed reactors are particularly well-suited for the continuous production of chiral alcohols, demonstrating stable performance over extended periods. akjournals.comresearchgate.net
Rational Design and High-Throughput Screening of Next-Generation Biocatalysts and Chemocatalysts
The discovery and optimization of catalysts are central to improving the synthesis of this compound. Modern techniques are accelerating this process, moving beyond traditional trial-and-error methods.
High-Throughput Screening (HTS): HTS allows for the rapid testing of vast libraries of potential catalysts. sci-hub.se For biocatalysis, this involves screening microorganisms or enzyme variants for their ability to perform the desired asymmetric reduction of ketones with high enantioselectivity. mdpi.commdpi.com HTS has been instrumental in identifying robust ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) for the synthesis of chiral alcohols. researchgate.netmdpi.comacs.org
Rational Design and Directed Evolution: Once a promising catalyst is identified, its performance can be enhanced through protein engineering. Rational design utilizes knowledge of the enzyme's structure and mechanism to make specific modifications to improve activity or selectivity. researchgate.net Directed evolution mimics natural selection in the lab, creating successive generations of enzymes with improved properties for specific reactions, such as the reduction of challenging ketone substrates. acs.org These techniques can generate tailor-made enzymes optimized for industrial manufacturing processes. sci-hub.se
Exploration of Undiscovered Applications in Functional Materials and Biomedical Research
While this compound is primarily known as a synthetic intermediate, its distinct structural features—a chiral center, a hydroxyl group, and an aromatic nitro group—suggest potential for direct applications in materials science and biomedical research.
Functional Materials: The presence of electron-donating (hydroxyl) and electron-accepting (nitro) groups within a π-conjugated system makes molecules like this potential candidates for optoelectronic applications. dergipark.org.tr Research could explore its use or the use of its derivatives in creating organic semiconductors, organic light-emitting diodes (OLEDs), or other smart materials.
Biomedical Research: The nitroaromatic scaffold is present in some biologically active compounds. Research has shown that derivatives of this compound, such as pyrrolidine-2,3-diones, exhibit inhibitory activity against biological targets like nitric oxide production, suggesting potential anti-inflammatory applications. researchgate.net The core structure could serve as a starting point for developing new therapeutic agents, where the nitro group can be a site for further functionalization or can interact with biological systems. researchgate.net
Table 2: Potential Future Application Areas
| Field | Potential Application | Relevant Structural Features |
|---|---|---|
| Functional Materials | Organic Semiconductors, OLEDs | Aromatic Ring, Nitro Group (Electron-Accepting), Hydroxyl Group (Electron-Donating) dergipark.org.tr |
| Biomedical Research | Precursor for Novel Therapeutics (e.g., Anti-inflammatory) | Chiral Center, Nitroaromatic Scaffold researchgate.net |
| Organic Synthesis | Versatile Chiral Building Block | Reactive Hydroxyl and Nitro Groups smolecule.com |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Process Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering powerful ways to accelerate the discovery and optimization of synthetic processes. numberanalytics.comchiralpedia.com
In the context of this compound, AI and ML can be applied to:
Catalyst Discovery and Design: ML algorithms can analyze large datasets from high-throughput screening experiments to identify patterns that correlate catalyst structure with reaction outcomes. azorobotics.comnih.gov This allows for the prediction of the enantioselectivity and efficiency of new or untested catalysts, significantly reducing the experimental effort required. chiralpedia.compnas.org These predictive models can guide the rational design of catalysts by identifying key structural features that influence performance. nih.gov
Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions under various conditions, helping chemists to identify the optimal parameters for yield and selectivity without extensive trial-and-error experimentation. chinesechemsoc.org This includes optimizing solvent choice, temperature, and reactant concentrations.
Automated Synthesis Planning: Advanced ML models can design entire synthetic routes for chiral molecules. chiralpedia.com By integrating with laboratory automation, these systems can create a "train-predict-train" cycle that continuously improves predictive accuracy and accelerates the development of efficient manufacturing processes. pnas.org
Q & A
Q. What are the common synthetic routes for preparing (S)-1-(3-nitrophenyl)ethanol in laboratory settings?
Answer: The compound is typically synthesized via two primary methods:
- Ketone Reduction : Reduction of (S)-1-(3-nitrophenyl)ethanone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at controlled temperatures (0–25°C) .
- Catalytic Hydrogenation : Hydrogenation of the nitro precursor using palladium/platinum catalysts under H₂ pressure, yielding high purity and scalability .
Q. How does the meta-positioned nitro group influence the compound’s reactivity compared to ortho/para isomers?
Answer: The meta-nitro group induces electron-withdrawing effects, directing electrophilic substitutions to specific positions on the phenyl ring. This contrasts with ortho/para isomers, where steric hindrance (ortho) or resonance effects (para) alter reactivity patterns. For example, oxidation of the hydroxyl group to a ketone proceeds faster in the meta isomer due to reduced steric interference .
Q. What spectroscopic techniques are used to characterize this compound and validate its enantiomeric purity?
Answer:
- NMR/IR/MS : Confirm molecular structure and functional groups (e.g., hydroxyl at δ ~1.5 ppm in H-NMR) .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, often using slow evaporation of chloroform/hexane solutions for crystal growth .
- Chiral HPLC/Polarimetry : Measures enantiomeric excess (e.g., >99% ee achieved via Ru-catalyzed asymmetric hydrogenation) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound achieve >99% enantiomeric excess (ee)?
Answer: Asymmetric transfer hydrogenation using a Ru(II)-thiourea catalyst immobilized on graphene (G-CLRu(II)) under optimized conditions (e.g., 40°C, 24 hours) yields this compound with 99% ee and turnover numbers (TON) of 535.9. Key factors include ligand chirality, solvent polarity (ethanol/water mixtures), and substrate-to-catalyst ratios .
Q. What mechanistic insights explain the reduction of the nitro group to an amine in this compound?
Answer: Catalytic hydrogenation (H₂/Pd-C in methanol) reduces the nitro group via a stepwise mechanism:
Nitro → Nitroso : Adsorption of H₂ on Pd surfaces generates active hydrogen.
Nitroso → Hydroxylamine : Further hydrogenation forms intermediates detectable via IR (N-H stretches at ~3350 cm⁻¹).
Hydroxylamine → Amine : Final reduction yields (S)-1-(3-aminophenyl)ethanol, with side products minimized by controlling H₂ pressure (1–3 atm) .
Q. How do solvent-free synthesis methods impact the yield of this compound derivatives?
Answer: Solvent-free conditions (e.g., microwave-assisted Claisen-Schmidt condensations) reduce reaction times (<1 hour) and improve yields (>85%) by eliminating solvation effects. For example, hydrazine derivatives synthesized this way show enhanced Hammett correlation accuracy due to reduced solvent interference .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer: Discrepancies in cytotoxicity (e.g., IC₅₀ = 20–50 µM across studies) arise from:
Q. What computational tools predict viable synthetic pathways for this compound?
Answer: AI-driven retrosynthesis platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose routes like:
Q. What challenges arise in crystallizing this compound for structural studies?
Answer: Crystallization requires slow evaporation of chloroform/hexane mixtures to avoid polymorphism. Key parameters include:
- Temperature : 273 K for stable crystal lattice formation.
- Solvent Polarity : Low-polarity solvents (hexane) favor monoclinic crystal systems (space group P2₁) .
Q. How does the hydroxyl group’s hydrogen-bonding capability influence biological target binding?
Answer: The hydroxyl group forms hydrogen bonds with enzymes like cytochrome P450 (bond length ~2.8 Å), enhancing binding affinity. Mutagenesis studies show replacing the hydroxyl with methoxy reduces inhibitory activity by 70%, confirming its role in target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
